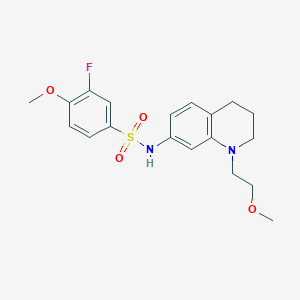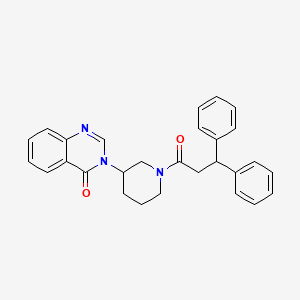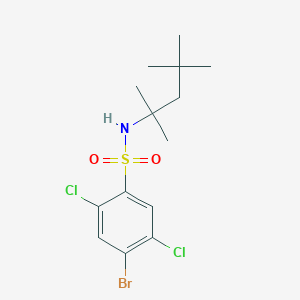![molecular formula C13H18N6O2S B2752681 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1788533-07-2](/img/structure/B2752681.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The synthesis of this specific compound is not detailed in the available literature.Scientific Research Applications
Antibacterial Applications
Research on heterocyclic compounds containing a sulfonamido moiety, including structures related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, has shown potential antibacterial applications. These studies aim to synthesize new compounds for use as antibacterial agents, with some showing high activities against bacterial strains. The pursuit of novel sulfonamide compounds is driven by the need for effective antibacterial agents amidst growing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Chemical Properties
The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a similar structural motif with the subject compound, has been explored for their cardiac electrophysiological activity, showcasing the versatility of sulfonamide derivatives in various biological applications. These studies highlight the potential of these compounds as selective class III agents, indicating their relevance in the development of therapeutic agents targeting specific physiological pathways (Morgan et al., 1990).
Anticancer and Enzyme Inhibition
The exploration of sulfonamide-containing compounds extends to anticancer and enzyme inhibition activities. For instance, compounds derived from pyrazole-based sulfonamides have been synthesized and tested for their in vitro anticancer activity, demonstrating significant potential. Such studies are crucial for identifying novel therapeutic agents capable of targeting specific cancer cell lines or enzymes with high precision and low cytotoxicity (El-Gaby et al., 2017). Additionally, the synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their investigation as carbonic anhydrase and acetylcholinesterase inhibitors showcase the therapeutic potential of sulfonamide derivatives in treating conditions related to enzyme dysregulation, with a focus on achieving low cytotoxicity for safer therapeutic applications (Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to have a broad range of biological activities and can interact with various targets in the body .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
A study on a similar compound, a 1h-imidazo[1,2-b]pyrazole derivative, showed that replacing the indole ring with a 1h-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound has multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGEWNFOOIVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)

![N,2-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]propanamide](/img/structure/B2752603.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2752606.png)

![5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2752610.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)


![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)